molecular formula C3H3NOS2 B14402279 1,4,2-Dithiazol-5-one, 3-methyl- CAS No. 85559-04-2

1,4,2-Dithiazol-5-one, 3-methyl-

Cat. No.: B14402279
CAS No.: 85559-04-2
M. Wt: 133.20 g/mol
InChI Key: DEISBKXZGHZOIO-UHFFFAOYSA-N
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Description

1,4,2-Dithiazol-5-one, 3-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1,4,2-Dithiazol-5-one, 3-methyl- typically involves the reaction of 1,4,2-dithiazolium salts with appropriate reagents. One common method includes the reaction of 1-(1,4,2-dithiazol-5-ylidene)piperidinium salt with sodium borohydride, followed by solvolysis with perchloric acid in acetic anhydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,4,2-Dithiazol-5-one, 3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and perchloric acid for solvolysis. Major products formed from these reactions include 5-piperidino- and 5-methylthio-1,4,2-dithiazoles .

Scientific Research Applications

1,4,2-Dithiazol-5-one, 3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,2-Dithiazol-5-one, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial and antifungal effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

1,4,2-Dithiazol-5-one, 3-methyl- can be compared with other dithiazole derivatives, such as:

The uniqueness of 1,4,2-Dithiazol-5-one, 3-methyl- lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various applications.

Properties

CAS No.

85559-04-2

Molecular Formula

C3H3NOS2

Molecular Weight

133.20 g/mol

IUPAC Name

3-methyl-1,4,2-dithiazol-5-one

InChI

InChI=1S/C3H3NOS2/c1-2-4-7-3(5)6-2/h1H3

InChI Key

DEISBKXZGHZOIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=O)S1

Origin of Product

United States

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